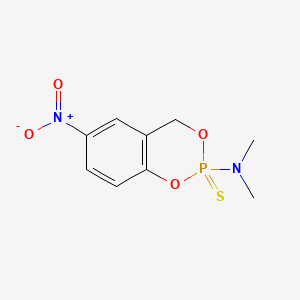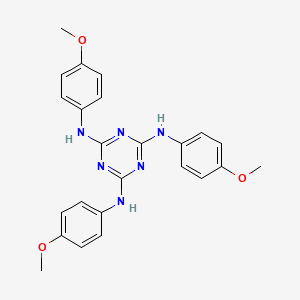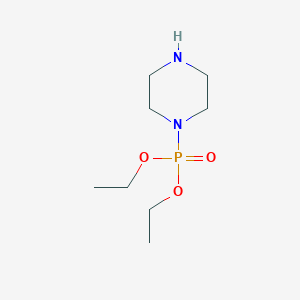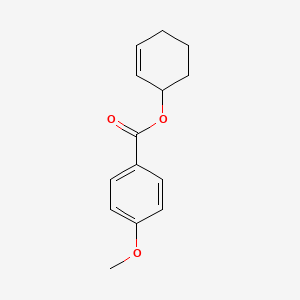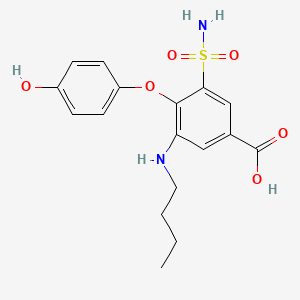
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with butylamino, hydroxyphenoxy, and sulfamoyl groups, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. Subsequent reactions involve the introduction of the hydroxyphenoxy and sulfamoyl groups through nucleophilic substitution and sulfonation reactions, respectively. The final step often includes the coupling of the butylamine to the aromatic ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Butylamino)-3-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-methoxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-carboxybenzoic acid
Uniqueness
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where others may not be as effective.
Propriétés
Numéro CAS |
94610-14-7 |
|---|---|
Formule moléculaire |
C17H20N2O6S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
3-(butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-2-3-8-19-14-9-11(17(21)22)10-15(26(18,23)24)16(14)25-13-6-4-12(20)5-7-13/h4-7,9-10,19-20H,2-3,8H2,1H3,(H,21,22)(H2,18,23,24) |
Clé InChI |
SQMCKUGGMUJIRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


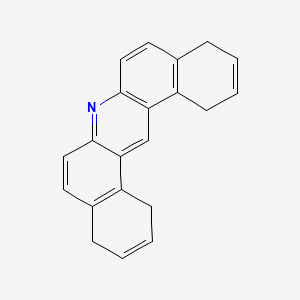
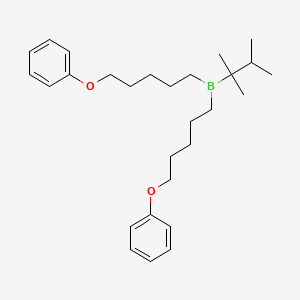
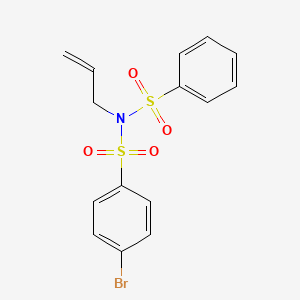
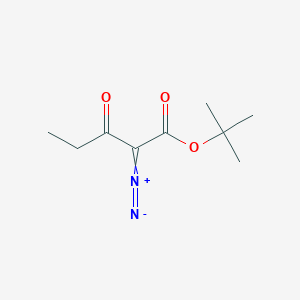
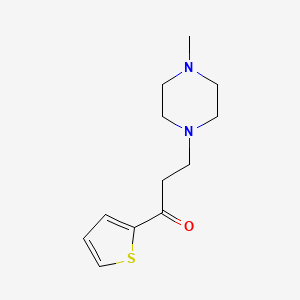
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)

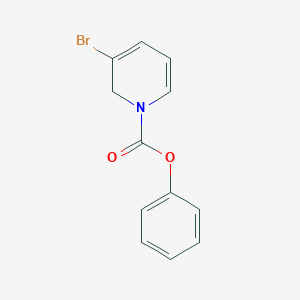
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
